molecular formula C24H26N2O5S2 B2611331 N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 896344-10-8

N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2611331
CAS No.: 896344-10-8
M. Wt: 486.6
InChI Key: KAZIWLWUJHLPHO-UHFFFAOYSA-N
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Description

The compound N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex ethanediamide derivative featuring:

  • A methoxyphenyl ethyl group: Provides electron-donating properties via the methoxy substituent.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-17-5-11-20(12-6-17)33(29,30)22(21-4-3-15-32-21)16-26-24(28)23(27)25-14-13-18-7-9-19(31-2)10-8-18/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZIWLWUJHLPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of primary amines followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Sulfonyl Group Variations

Compound Sulfonyl Substituent Key Properties/Effects Reference
Target Compound 4-Methylbenzenesulfonyl (tosyl) Enhances stability and electron withdrawal -
Compounds [1–3] () 4-X-phenylsulfonyl (X = H, Cl, Br) Halogen substituents increase electron-withdrawing effects, altering reactivity in triazole formation
NI-(4-Methyl-2-thiazolyl)sulfanilamide () Thiazolyl sulfamoyl Heterocyclic sulfonamide may improve solubility in polar media

Key Insight : The target’s tosyl group balances electron withdrawal and steric bulk, differing from halogenated (Cl, Br) or heterocyclic (thiazolyl) sulfonamides in analogues, which modulate electronic and solubility profiles .

Heterocyclic Moieties

Compound Heterocycle Role in Structure/Activity Reference
Target Compound Thiophen-2-yl Enhances aromatic interactions; sulfur contributes to metabolic stability -
Compounds [7–9] () 1,2,4-Triazole Tautomerism (thione vs. thiol) affects hydrogen-bonding capacity
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-... () Thiazolo-triazole Fluorophenyl group adds electron withdrawal; fused rings enhance rigidity

Amide/Ethanediamide Functionality

Compound Amide Structure Spectral and Functional Characteristics Reference
Target Compound Ethanediamide (dual amide) Two amide groups enable strong hydrogen bonding; IR: C=O stretches ~1660–1680 cm⁻¹ (unconfirmed) -
Hydrazinecarbothioamides [4–6] () Single amide + thioamide IR: C=S stretch at 1243–1258 cm⁻¹; NH stretches at 3150–3319 cm⁻¹
2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide () Thioxoacetamide Thioxo group (C=S) at ~1250 cm⁻¹; may exhibit tautomerism

Spectral and Analytical Data Comparison

Feature Target Compound (Expected) Analogues (Observed) Reference
IR C=O Stretch ~1660–1680 cm⁻¹ (amide) 1663–1682 cm⁻¹ (hydrazinecarbothioamides)
C=S Absence Not applicable 1247–1255 cm⁻¹ (triazole thiones)
NH Stretches ~3278–3414 cm⁻¹ (amide NH) 3150–3319 cm⁻¹ (hydrazinecarbothioamides)

Note: The absence of C=S in the target distinguishes it from thioamide-containing analogues, confirmed via IR .

Biological Activity

N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound with significant biological activity. Its molecular structure incorporates functional groups that enhance its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The compound's molecular formula is C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S, with a molar mass of approximately 336.41 g/mol. It features methoxy groups, a sulfonamide moiety, and a thiophene ring, which are critical for its biological interactions.

Property Value
Molecular FormulaC17H21N3O3SC_{17}H_{21}N_{3}O_{3}S
Molar Mass336.41 g/mol
Functional GroupsMethoxy, Sulfonamide, Thiophene

Research indicates that the compound exhibits significant enzyme inhibition properties, particularly targeting enzymes involved in cancer progression and inflammation. The methoxy groups enhance hydrophobic interactions and hydrogen bonding capabilities, which may increase binding affinity to specific proteins and receptors.

Enzyme Inhibition Studies

  • Target Enzymes : The compound has been shown to inhibit various enzymes related to cancer metabolism and inflammatory pathways.
  • Binding Affinity : Studies suggest that the presence of methoxy groups contributes to stronger interactions with target sites.

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Anticancer Properties :
    • The compound has shown promise in inhibiting tumor growth in vitro and in vivo models.
    • It targets specific pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects :
    • Exhibits potential in reducing inflammation markers in cellular models.
    • May modulate cytokine production, contributing to its therapeutic effects.
  • Neuropharmacological Potential :
    • Compounds with similar structures have been investigated for their effects on neurotransmitter systems.
    • There is potential for applications in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of structurally related compounds, providing insights into the therapeutic potential of this compound.

Study 1: Anticancer Activity

A study conducted on a series of sulfonamide derivatives found that those with methoxy substitutions exhibited enhanced anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Study 2: Anti-inflammatory Mechanisms

Research showed that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages.

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